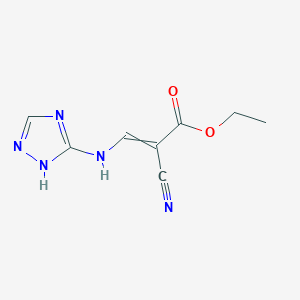
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol is a complex organic compound that features a carbazole moiety linked to a pyrazole ring via a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol typically involves multi-step organic reactions. One common method starts with the formation of the carbazole derivative, followed by the introduction of the pyrazole ring through a series of nucleophilic substitution reactions. The final step involves the addition of the propanol chain under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or carbazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced carbazole or pyrazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
- 1-(9H-carbazol-9-yl)-3-(1H-pyrazol-1-yl)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(4-methyl-1H-pyrazol-1-yl)-2-propanol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol stands out due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(3-methylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-10-11-21(20-14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOGKZDDZMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2396990.png)


![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)

